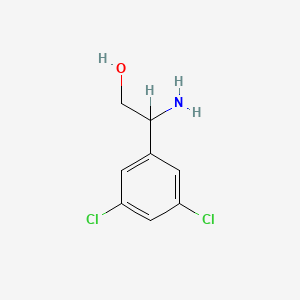

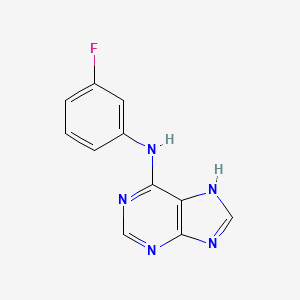

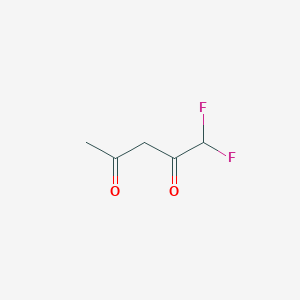

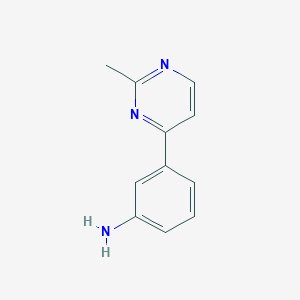

3-(2-Metilpirimidin-4-il)anilina

Descripción general

Descripción

Synthesis Analysis

The synthesis of aniline derivatives is a topic of interest in the field of organic chemistry. Paper discusses the use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate. This suggests that similar methodologies could potentially be applied to the synthesis of "3-(2-Methylpyrimidin-4-yl)aniline," where a directing group might be used to facilitate the amination of a methylpyrimidinyl moiety.

Molecular Structure Analysis

While the exact molecular structure of "3-(2-Methylpyrimidin-4-yl)aniline" is not provided, paper examines the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), and finds that the molecule is essentially coplanar. This suggests that the molecular structure of "3-(2-Methylpyrimidin-4-yl)aniline" could also exhibit coplanarity between its aromatic rings, which could influence its reactivity and interactions.

Chemical Reactions Analysis

Aniline derivatives can participate in various chemical reactions. The papers do not directly discuss the reactions of "3-(2-Methylpyrimidin-4-yl)aniline," but paper provides insight into the C-H amination reaction, which could be relevant. Additionally, paper explores the formation of halogen bonds with aniline, indicating that "3-(2-Methylpyrimidin-4-yl)aniline" might also form similar interactions due to the presence of the aniline moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(2-Methylpyrimidin-4-yl)aniline" can be inferred from related compounds. For example, paper discusses the crystal structure and DFT studies of PSMA, which could provide a basis for predicting the properties of "3-(2-Methylpyrimidin-4-yl)aniline," such as its electronic structure and intermolecular interactions. Paper also mentions the evaluation of anticancer activity for aniline derivatives, suggesting potential biological activities for the compound .

Aplicaciones Científicas De Investigación

Investigación en Proteómica

3-(2-Metilpirimidin-4-il)anilina: se utiliza en proteómica, que es el estudio a gran escala de las proteínas, sus estructuras y funciones . El compuesto se puede utilizar como bloque de construcción en la síntesis de péptidos o moléculas pequeñas que interactúan con las proteínas, ayudando en la identificación y comprensión de las funciones de las proteínas.

Desarrollo de Medicamentos Antiinflamatorios

Los derivados de pirimidina, incluido This compound, han mostrado potencial en el desarrollo de medicamentos antiinflamatorios . Estos compuestos pueden inhibir la expresión y las actividades de mediadores inflamatorios como la prostaglandina E2 y el factor de necrosis tumoral-α, que son cruciales en la respuesta inflamatoria del cuerpo.

Investigación Oncológica

La sobreexpresión de c-Met, un conductor oncogénico en la tumorogénesis, se ha dirigido utilizando derivados de pirimidina en la investigación del cáncer . This compound podría servir como precursor en la síntesis de compuestos novedosos que inhiben c-Met, ofreciendo potencial terapéutico para cánceres como el cáncer de pulmón de células no pequeñas, el carcinoma hepatocelular y el cáncer gástrico.

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-methylpyrimidin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-13-6-5-11(14-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWKPJRZFGLSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370709 | |

| Record name | 3-(2-methylpyrimidin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175201-90-8 | |

| Record name | 3-(2-Methyl-4-pyrimidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methylpyrimidin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175201-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[bis(pentafluorophenyl)phosphino]ethane](/img/structure/B1333563.png)